molecular formula C11H18 B14159029 6-Butyl-1,4-cycloheptadiene CAS No. 22735-58-6

6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029
CAS No.: 22735-58-6
M. Wt: 150.26 g/mol
InChI Key: IRKYSUMPMNRVDS-UHFFFAOYSA-N
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Description

6-Butyl-1,4-cycloheptadiene is an organic compound with the molecular formula C11H18 It is a derivative of cycloheptadiene, where a butyl group is attached to the sixth carbon of the cycloheptadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,4-cycloheptadiene typically involves the alkylation of 1,4-cycloheptadiene with a butyl halide in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows: [ \text{1,4-Cycloheptadiene} + \text{Butyl Halide} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Butyl-1,4-cycloheptadiene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Butyl-1,4-cycloheptadiene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    1,4-Cycloheptadiene: The parent compound without the butyl group.

    6-Methyl-1,4-cycloheptadiene: A similar compound with a methyl group instead of a butyl group.

    6-Ethyl-1,4-cycloheptadiene: A similar compound with an ethyl group.

Uniqueness: 6-Butyl-1,4-cycloheptadiene is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

22735-58-6

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

6-butylcyclohepta-1,4-diene

InChI

InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3

InChI Key

IRKYSUMPMNRVDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=CCC=C1

Origin of Product

United States

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